Cas no 15646-46-5 ((4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one)

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one is a versatile heterocyclic compound characterized by its oxazolone core and ethoxymethylene substituent. This structure imparts reactivity useful in organic synthesis, particularly as a precursor for the preparation of more complex heterocycles and functionalized intermediates. The compound's conjugated system and electrophilic nature make it valuable in cycloaddition and condensation reactions. Its phenyl and ethoxy groups contribute to stability while allowing further derivatization. Applications include its use in pharmaceutical research and agrochemical development, where its scaffold serves as a building block for bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and heat.
(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one structure
15646-46-5 structure
Product Name:(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS No:15646-46-5
MF:C12H11NO3
MW:217.220643281937
MDL:MFCD00003204
CID:87588
PubChem ID:1712093
Update Time:2025-05-19

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 4-(Ethoxymethylene)-2-phenyl-2-oxazoline-5-one
    • 4-Ethoxymethylene-2-phenyloxazolin-5-one
    • (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
    • 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
    • 4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one
    • OXA
    • 57784-65-3
    • phOx
    • (4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one
    • 4-(ethoxymethylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
    • HY-126360
    • 5(4H)-Oxazolone, 4-(ethoxymethylene)-2-phenyl-, (E)-
    • SJHPCNCNNSSLPL-CSKARUKUSA-N
    • J-009303
    • (e)-4-(ethoxymethylene)-2-phenyl-oxazol-5(4h)-one
    • Q7115125
    • CHEBI:53076
    • (4E)-4-ethoxymethylene-2-phenyl-5-oxazolone
    • SCHEMBL25034
    • etox
    • 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one
    • 2-phenyl-4-ethoxymethylene-5-oxazolone
    • 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4E)-
    • 4-(ethoxymethylene)-2-phenyloxazol-5-one
    • 15646-46-5
    • EN300-17888
    • (4E)-4-(Ethoxymethylene)-2-phenyl-5(4H)-oxazolone
    • 40RAK33386
    • 4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
    • InChI=1/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8
    • 4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
    • 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone
    • DTXSID60860167
    • 2-phenyl-4-(ethoxymethylene)-5(4H)-oxazolone
    • (E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one
    • Q27258354
    • 5(4H)-Oxazolone, 4-(ethoxymethylene)-2-phenyl-, (4E)-
    • AS-67183
    • AKOS005174701
    • D84249
    • CS-0102963
    • 4-ethoxymethylene-2-phenyl-4H-1,3-oxazol-5-one
    • phenyl Ox
    • 2-phenyl-oxazolone
    • UNII-40RAK33386
    • pxazolone
    • SCHEMBL13774969
    • Oxazolone
    • OXA; OXZ
    • MDL: MFCD00003204
    • Inchi: 1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+
    • InChI Key: SJHPCNCNNSSLPL-CSKARUKUSA-N
    • SMILES: O1C(/C(=C\OCC)/N=C1C1C=CC=CC=1)=O
    • BRN: 163055

Computed Properties

  • Exact Mass: 217.07400
  • Monoisotopic Mass: 217.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2160 (rough estimate)
  • Melting Point: 94-96 °C (dec.) (lit.)
  • Boiling Point: 357.77°C (rough estimate)
  • Flash Point: 136.8 °C
  • Refractive Index: 1.5560 (estimate)
  • Water Partition Coefficient: Soluble in methanol (50 mg/ml), and water (partly).
  • PSA: 47.89000
  • LogP: 1.30350
  • Solubility: Not determined

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 43
  • Safety Instruction: S36
  • RTECS:RQ5786250
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R43

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Pricemore >>

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(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Production Method

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:15646-46-5)(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
Order Number:A906564
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:24
Price ($):196.0/687.0
Email:sales@amadischem.com

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Related Literature

Additional information on (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one

Recent Advances in the Study of (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS: 15646-46-5)

The compound (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS: 15646-46-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This oxazolone derivative, characterized by its ethoxymethylene and phenyl substituents, has been the subject of several studies aimed at exploring its synthetic utility, biological activity, and mechanism of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have highlighted the role of (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one as a versatile intermediate in the synthesis of heterocyclic compounds with potential pharmacological activities. For instance, researchers have demonstrated its utility in the construction of pyrazole and imidazole derivatives, which are known for their anti-inflammatory and anticancer properties. The compound's reactivity, particularly its ability to undergo cycloaddition reactions, has been exploited to generate diverse molecular scaffolds with enhanced bioactivity.

In addition to its synthetic applications, (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one has been investigated for its direct biological effects. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Further mechanistic studies are underway to elucidate the precise molecular targets and signaling pathways modulated by this oxazolone derivative.

Another area of interest is the compound's potential role in antimicrobial therapy. Recent screening assays have revealed that (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one possesses activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers are currently exploring structure-activity relationships (SAR) to optimize its antimicrobial potency while minimizing cytotoxicity. These efforts are expected to yield derivatives with improved therapeutic indices.

From a structural perspective, computational modeling and X-ray crystallography studies have provided insights into the conformational flexibility and electronic properties of (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one. These studies have revealed that the ethoxymethylene group plays a critical role in stabilizing the compound's conformation and influencing its reactivity. Such structural insights are invaluable for the rational design of derivatives with tailored biological activities.

In conclusion, (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS: 15646-46-5) represents a promising scaffold in medicinal chemistry, with demonstrated potential in anti-inflammatory and antimicrobial applications. Ongoing research efforts are focused on optimizing its biological activity and exploring its utility in other therapeutic areas. The compound's synthetic versatility and unique structural features make it a valuable tool for the discovery of new bioactive molecules. Future studies are expected to further elucidate its pharmacological profile and expand its applications in drug development.

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Amadis Chemical Company Limited
(CAS:15646-46-5)(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
A906564
Purity:99%/99%
Quantity:5g/25g
Price ($):196.0/687.0
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